molecular formula C16H19N3O2S B3007971 4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 2034442-45-8

4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide

Cat. No. B3007971
CAS RN: 2034442-45-8
M. Wt: 317.41
InChI Key: HLRPUWHZXWTMQB-UHFFFAOYSA-N
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Description

4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B cell receptor (BCR) signaling, which plays a critical role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B cell malignancies.

Scientific Research Applications

Synthesis and Biological Activities Research has shown the synthesis of novel compounds derived from similar structures, demonstrating significant biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited notable cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Antimicrobial and Antifungal Properties Several studies have focused on the antimicrobial and antifungal properties of compounds structurally related to 4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide. For example, Narayana et al. (2004) synthesized new benzamides and their alkoxy derivatives, showing potential as antifungal agents (Narayana et al., 2004). Bikobo et al. (2017) created a series of thiazole derivatives with pronounced antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer and Antidiabetic Applications Compounds with structural similarities to 4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide have been studied for potential anticancer and antidiabetic applications. Nomura et al. (1999) identified benzamide derivatives as promising antidiabetic agents (Nomura et al., 1999). Additionally, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds, showing fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Other Notable Applications Other research areas include exploring the compound's role in Alzheimer's disease treatment, as indicated by Lee et al. (2018) (Lee et al., 2018), and the development of antimicrobial and antioxidant agents from endophytic Streptomyces, as studied by Yang et al. (2015) (Yang et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound “4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide” is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . This system plays a significant role in the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .

Mode of Action

The compound interacts with its target, FB, and inhibits its function. FB is integral to the formation of C3 and C5 convertase in the AP of the complement system . By inhibiting FB, the compound disrupts the formation of these convertases, thereby affecting the AP.

Biochemical Pathways

The inhibition of FB affects the AP of the complement system. This pathway is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane . By inhibiting FB, the compound disrupts this pathway, potentially alleviating the symptoms of diseases mediated by the AP.

Pharmacokinetics

The compound is described as a selective orally bioavailable inhibitor , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The inhibition of FB by the compound results in the disruption of the AP of the complement system . This can lead to a decrease in inflammation and damage to cells, potentially alleviating the symptoms of diseases mediated by the AP.

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-6-9-19(10-7-14)13-4-2-12(3-5-13)15(20)18-16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRPUWHZXWTMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxypiperidin-1-yl)-N-(thiazol-2-yl)benzamide

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